molecular formula C13H20ClNO B1602377 3-(4-Methoxybenzyl)piperidine hydrochloride CAS No. 625454-21-9

3-(4-Methoxybenzyl)piperidine hydrochloride

Cat. No.: B1602377
CAS No.: 625454-21-9
M. Wt: 241.76 g/mol
InChI Key: RHHZAZRBJHYYSE-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₉NO·HCl and a molecular weight of 241.76 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a methoxybenzyl group attached to the piperidine ring. This compound is often used in scientific research and has various applications in chemistry and biology.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12;/h4-7,12,14H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZAZRBJHYYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592097
Record name 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625454-21-9
Record name 3-[(4-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 4-Methoxybenzyl chloride (or bromide) : The electrophilic benzyl halide bearing a methoxy substituent at the para position.
  • Piperidine : The nucleophilic secondary amine that attacks the benzyl halide.
  • Base : Sodium hydroxide or potassium carbonate is commonly used to facilitate the nucleophilic substitution.
  • Solvent : Organic solvents such as dichloromethane or toluene are preferred to dissolve reactants and control reaction kinetics.

Reaction Steps

Step Description Conditions Outcome
1 Nucleophilic substitution 4-Methoxybenzyl chloride + piperidine, base (NaOH or K2CO3), solvent (DCM or toluene), room temperature to mild heating Formation of 3-(4-Methoxybenzyl)piperidine
2 Hydrochloride salt formation Treatment of the free base with hydrochloric acid (HCl), often in an organic solvent or aqueous medium Precipitation of this compound salt

This two-step sequence is scalable and adaptable for industrial production, with optimization of reaction time, temperature, and reagent ratios to maximize yield and purity.

Industrial Production Considerations

Industrial scale synthesis focuses on enhancing yield, purity, and process efficiency. The following methods are noteworthy:

  • Continuous flow reactors : These systems allow better control over reaction parameters, improving reproducibility and scalability.
  • Automated systems : Automation reduces human error and increases throughput.
  • Optimized reagent ratios : Careful stoichiometric control minimizes side reactions and waste.
  • Purification : Crystallization of the hydrochloride salt ensures high purity and ease of handling.

Related Synthetic Insights from Analogous Compounds

Though direct literature on this compound is limited, related compounds such as 3-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride provide valuable synthetic parallels. The presence of substituents like fluorine influences reaction pathways, but the core nucleophilic substitution remains consistent.

Preparation of 4-Methoxybenzylamine Hydrochloride Intermediate

A key intermediate in some synthetic routes is 4-methoxybenzylamine hydrochloride, which can be prepared via catalytic hydrogenation of 4-hydroxy-3-methoxybenzene oxime. This method offers high purity and yield, which is critical for subsequent synthesis steps.

Reaction Details

Parameter Description
Raw material 4-hydroxy-3-methoxybenzene oxime
Catalyst 5-10% Pd/C
Reducing agent Anhydrous formic acid ammonium
Solvent Methanol
Temperature 20-30 °C
Reaction time 2-3 hours
Workup Filtration, acidification with 25-30% HCl to precipitate hydrochloride salt

Results

  • Yield: >90%
  • Purity: >99% (HPLC)
  • Melting point: 219-220 °C (consistent with literature)

This intermediate can then be reacted with piperidine or used in further synthetic transformations toward the target compound.

Summary Data Table of Preparation Parameters

Parameter Typical Range / Value Notes
Starting material 4-Methoxybenzyl chloride Commercially available or synthesized
Piperidine molar ratio 1:1 to 1:1.2 Slight excess to drive reaction
Base NaOH or K2CO3 Facilitates nucleophilic substitution
Solvent Dichloromethane, toluene Organic solvent for reaction medium
Reaction temperature Room temperature to 60 °C Controlled for optimal rate
Reaction time 2-6 hours Dependent on scale and conditions
Hydrochloric acid concentration 25-30% For salt formation
Yield 80-95% Optimized by reaction conditions
Purity >98% Confirmed by HPLC or melting point

Analytical and Quality Control

  • Purity assessment : High-performance liquid chromatography (HPLC) is standard for purity confirmation.
  • Melting point : Consistency with literature values confirms identity.
  • Spectroscopic methods : NMR and IR spectroscopy verify structural integrity.
  • Crystallinity : Hydrochloride salt crystallization ensures stability and ease of handling.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and methoxybenzyl group undergo oxidation under controlled conditions:

Epoxidation of Alkenyl Bonds
The alkenyl double bond in related piperidine derivatives can be oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to form epoxides. For example:

  • Substrate : Alkenyl-piperidine derivative

  • Reagent : m-CPBA

  • Product : Epoxide intermediate

  • Conditions : Room temperature, inert solvent (e.g., dichloromethane) .

Oxidation of Piperidine Ring
The piperidine nitrogen can be oxidized to form N-oxides using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media .

Substitution Reactions

The methoxybenzyl group participates in nucleophilic aromatic substitution (NAS) and alkylation:

Nucleophilic Aromatic Substitution

  • Reagents : Alkyl halides, acyl chlorides

  • Conditions : Basic (e.g., K₂CO₃) or acidic media

  • Example : Replacement of the methoxy group with amines or thiols at elevated temperatures .

Alkylation of Piperidine Nitrogen

  • Reagents : Benzyl chloride, alkyl halides

  • Conditions : Polar aprotic solvents (e.g., DMF), base (e.g., NaH)

  • Product : N-alkylated piperidine derivatives .

Hydrolysis Reactions

Nitrile Hydrolysis
In related piperidine derivatives:

  • Substrate : Piperidine-4-carbonitrile

  • Reagent : 2N NaOH

  • Conditions : Reflux in ethanol

  • Product : Piperidine-4-carboxylic acid (70% yield) .

Reduction Reactions

Reduction of Piperidine Derivatives

  • Reagents : LiAlH₄, NaBH₄

  • Conditions : Anhydrous THF or ethanol

  • Example : Reduction of ketones to secondary alcohols .

Mechanistic Insights

  • Epoxidation : Proceeds via electrophilic addition, with m-CPBA acting as an oxygen donor .

  • N-Alkylation : Follows an SN2 mechanism under basic conditions, facilitated by the nucleophilic piperidine nitrogen .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-(4-Methoxybenzyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting neurological disorders. Its piperidine structure is essential for developing drugs aimed at treating conditions such as depression and anxiety .

Table 1: Pharmaceutical Applications

Application AreaDescription
Neurological DisordersUsed in the development of drugs targeting neurotransmitter systems to treat anxiety and depression.
AnalgesicsActs as a building block for analgesic formulations.
Anti-inflammatory AgentsContributes to the synthesis of anti-inflammatory drugs.

Neurotransmitter Research

Understanding Mechanisms of Action
In neurotransmitter research, this compound aids in elucidating the mechanisms by which various neurotransmitters operate, thus providing insights into potential treatments for mood disorders . Studies have shown that derivatives of piperidine can influence neurotransmitter release and uptake, making them valuable in pharmacological research.

Analytical Chemistry

Quality Control and Quantification
The compound is utilized in analytical chemistry for detecting and quantifying piperidine derivatives. It plays a significant role in quality control processes within the pharmaceutical industry, ensuring that products meet regulatory standards .

Table 2: Analytical Methods Using this compound

MethodPurpose
HPLCHigh-performance liquid chromatography for quantification of piperidine derivatives.
Mass SpectrometryIdentification and structural elucidation of compounds in drug formulations.

Drug Formulation

Enhancing Bioavailability
This compound is also involved in formulating new drug delivery systems that enhance the bioavailability of active pharmaceutical ingredients (APIs). By improving solubility and stability, it contributes to more effective therapeutic outcomes .

Biochemical Studies

Exploring Biological Interactions
In biochemical assays, this compound is used to investigate interactions with various biological targets. This research is pivotal for discovering new therapeutic agents that can modulate biological pathways involved in disease processes .

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of piperidine derivatives, including this compound, demonstrating their potential in treating ischemic strokes. The compound was shown to enhance cell viability under stress conditions, indicating its therapeutic promise .

Case Study 2: Acetylcholinesterase Inhibition

Research has indicated that modifications to piperidine structures can lead to significant increases in acetylcholinesterase inhibition activity. For instance, derivatives similar to this compound exhibited potent anti-acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate the activity of neurotransmitter receptors, such as the dopamine and serotonin receptors, by binding to these receptors and altering their signaling pathways. This modulation can affect various physiological processes, including mood, cognition, and motor function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxybenzyl)piperidine hydrochloride
  • 3-Benzylpiperidine hydrochloride
  • 3-(4-Methylbenzyl)piperidine hydrochloride

Uniqueness

3-(4-Methoxybenzyl)piperidine hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

3-(4-Methoxybenzyl)piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Chemical Formula : C13_{13}H19_{19}ClN
  • Molecular Weight : 229.76 g/mol
  • Density : 862 kg/m³ .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Research indicates that compounds with similar structures often exhibit high affinity for the NMDA receptor, which is implicated in various neurodegenerative diseases and psychiatric disorders .

Key Mechanisms:

  • NMDA Receptor Antagonism : Analogous compounds have shown significant binding affinity to the NMDA receptor, suggesting a role in modulating glutamatergic transmission, which could be beneficial in conditions like Alzheimer's disease and schizophrenia .
  • Serotonin Transporter Interaction : The compound may also interact with serotonin receptors, potentially influencing mood and anxiety levels .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is limited, related piperidine derivatives have demonstrated favorable pharmacokinetic profiles:

ParameterValue
Oral Bioavailability (F)~31.8%
Clearance82.7 mL/h/kg
LD50 in Mice>2000 mg/kg

These values indicate a reasonable safety margin and potential for oral administration .

Case Studies and Research Findings

  • Neuroprotective Effects : In a study assessing neuroprotective agents, compounds similar to this compound exhibited protective effects against glutamate-induced toxicity in neuronal cell lines (SH-SY5Y). This suggests potential applications in neurodegenerative disorders .
  • Antihistaminic Activity : Piperidine derivatives have been explored for their antihistaminic properties. A study highlighted that certain derivatives could inhibit histamine release from mast cells, which could be beneficial in treating allergic responses .
  • Cancer Research : Some piperidine derivatives have shown promise in cancer therapy by inhibiting cell proliferation in various cancer cell lines. The efficacy of these compounds was evaluated through IC50 values, demonstrating selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. What synthetic routes are recommended for 3-(4-Methoxybenzyl)piperidine hydrochloride, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 4-methoxybenzyl chloride with piperidine derivatives under alkaline conditions (e.g., NaOH in dichloromethane) can yield the precursor, followed by HCl treatment for salt formation . Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of piperidine to benzyl halide), temperature (0–25°C), and solvent polarity (polar aprotic solvents enhance reactivity). Catalysts like Pd/C for hydrogenation steps may improve efficiency . Yield improvements (70–85%) are achieved via iterative purification (e.g., column chromatography, recrystallization).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR confirm methoxybenzyl (δ\delta ~3.8 ppm for OCH3_3) and piperidine (δ\delta ~1.5–2.8 ppm for CH2_2) moieties. Aromatic protons appear at δ\delta 6.8–7.2 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) at m/z 236.1 (free base) and HCl adducts .
  • IR : Stretching vibrations for C-O (1250 cm1^{-1}) and N-H (3300 cm1^{-1}) validate functional groups .

Q. What solubility properties should guide experimental design?

  • Methodological Answer : The compound is hygroscopic and soluble in polar solvents (water, methanol, ethanol) but poorly soluble in non-polar solvents (hexane). For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Solubility in aqueous buffers (pH 7.4) is ~50 mg/mL at 25°C, but varies with counterion concentration .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and handling due to potential respiratory irritation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can computational chemistry optimize synthesis and predict reactivity?

  • Methodological Answer : Quantum mechanical calculations (DFT, MP2) model transition states and reaction pathways. For example, ICReDD’s workflow combines quantum chemical reaction path searches with machine learning to predict optimal conditions (e.g., solvent, catalyst) for piperidine-functionalized intermediates . Computational docking (AutoDock Vina) aids in predicting biological target interactions, guiding SAR studies .

Q. What strategies resolve contradictions in reported biological activities of piperidine derivatives?

  • Methodological Answer :
  • Comparative SAR : Systematically vary substituents (e.g., methoxy position, piperidine ring size) and assay against standardized targets (e.g., serotonin receptors, kinases) .
  • Dose-Response Curves : Use Hill slope analysis to distinguish true activity from assay artifacts .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers or methodological biases .

Q. How to design stability studies under varied conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Thermal Stability : Heat samples (40–60°C) for 4–8 weeks; monitor via HPLC for degradation products (e.g., demethylation or hydrolysis) .
  • Photostability : Expose to UV light (ICH Q1B guidelines); quantify changes with UV-Vis spectroscopy .
  • pH Stability : Incubate in buffers (pH 1–13) and analyze by LC-MS to identify acid/base-labile sites .

Q. How to analyze reaction intermediates using hyphenated techniques?

  • Methodological Answer :
  • LC-MS/MS : Track intermediates in real-time (e.g., benzyl-piperidine adducts) with C18 columns and ESI ionization .
  • GC-MS : Volatile byproducts (e.g., methyl chloride) are detected via headspace sampling and DB-5MS columns .
  • NMR in situ : Use flow-NMR to capture transient species during synthesis .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Methodological Answer :
  • Purity Assessment : Verify compound purity via HPLC (>95%) and elemental analysis .
  • Standardized Protocols : Replicate experiments using cited conditions (e.g., drying time, solvent grade) .
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., hydrochloride salt vs. free base) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methoxybenzyl)piperidine hydrochloride
Reactant of Route 2
3-(4-Methoxybenzyl)piperidine hydrochloride

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